N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methylpiperazinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position, forming 4-chloro-3-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, ethanol, various nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: N-(4-amino-3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitroaniline and 4-methylpiperazine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving its structural motifs.
Medicine: Potentially as a precursor to pharmaceutical compounds with therapeutic properties.
Industry: In the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-nitrophenyl)acetamide: Lacks the piperazine moiety.
N-(4-chloro-3-nitrophenyl)-2-(4-ethylpiperazin-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
N-(4-bromo-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide: Bromine substituent instead of chlorine.
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylpiperazine moiety can influence its pharmacokinetic properties, such as solubility and membrane permeability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-10-2-3-11(14)12(8-10)18(20)21/h2-3,8H,4-7,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRLKSUEECFISB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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